molecular formula C7H12BrNO B1275042 Morpholine, 4-(2-bromo-2-propenyl)- CAS No. 37828-83-4

Morpholine, 4-(2-bromo-2-propenyl)-

Cat. No.: B1275042
CAS No.: 37828-83-4
M. Wt: 206.08 g/mol
InChI Key: NGJIFSVCTDWVQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine, 4-(2-bromo-2-propenyl)- is a morpholine derivative substituted with a 2-bromo-2-propenyl group at the nitrogen atom. This compound features a brominated allyl chain, which imparts unique reactivity due to the electron-withdrawing bromine atom and the conjugated double bond. The bromo-alkenyl moiety may enhance its utility in cross-coupling reactions or as an intermediate in pharmaceutical or agrochemical synthesis.

Properties

IUPAC Name

4-(2-bromoprop-2-enyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO/c1-7(8)6-9-2-4-10-5-3-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJIFSVCTDWVQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN1CCOCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403903
Record name Morpholine, 4-(2-bromo-2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37828-83-4
Record name Morpholine, 4-(2-bromo-2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(2-bromo-2-propenyl)- typically involves the reaction of morpholine with 2-bromo-2-propenyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(2-bromo-2-propenyl)- can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or other reduced forms.

    Addition Reactions: The double bond in the propenyl group can participate in addition reactions with electrophiles or radicals.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Addition Reactions: Electrophiles like halogens, hydrogen halides, or radicals generated from peroxides.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, or ethers.

    Oxidation: Products include epoxides, alcohols, or carboxylic acids.

    Reduction: Products include alkanes or other reduced hydrocarbons.

    Addition Reactions: Products include halogenated compounds or addition products with various electrophiles.

Scientific Research Applications

Synthesis of Pharmaceuticals

Morpholine derivatives are often utilized as intermediates in the synthesis of various pharmaceuticals. The presence of the bromoalkene moiety allows for further functionalization through nucleophilic substitution reactions, making it a valuable building block in drug development.

  • Case Study: Antiviral Agents
    Research has indicated that morpholine derivatives can serve as precursors for antiviral compounds. For instance, modifications to the morpholine structure have been explored in the synthesis of inhibitors targeting viral replication pathways, showcasing its relevance in medicinal chemistry.

Agricultural Chemicals

The compound is also investigated for its potential use in agricultural applications, particularly in the development of herbicides and fungicides. The morpholine ring is known to enhance the bioactivity of certain agrochemicals.

  • Case Study: Herbicide Development
    Studies have shown that morpholine derivatives exhibit herbicidal activity against various weed species. The introduction of the 2-bromo-2-propenyl group has been linked to improved efficacy and selectivity in herbicidal formulations.

Material Science

In material science, morpholine derivatives are explored for their properties as stabilizers and surfactants in polymer formulations. Their ability to interact with different materials can enhance the performance characteristics of polymers.

  • Case Study: Polymer Additives
    Research indicates that incorporating morpholine derivatives into polymer matrices can improve thermal stability and mechanical properties. These enhancements make them suitable for applications in coatings and adhesives.

Chemical Manufacturing

Morpholine, 4-(2-bromo-2-propenyl)- can act as a reagent in various chemical manufacturing processes. Its unique structure allows it to participate in reactions such as cross-coupling and cyclization.

  • Case Study: Cross-Coupling Reactions
    The compound has been employed as a coupling agent in the synthesis of complex organic molecules through palladium-catalyzed cross-coupling reactions, demonstrating its utility in synthetic organic chemistry.

Data Tables

Application AreaSpecific Use CaseKey Findings
PharmaceuticalsAntiviral agentsEffective precursors for viral replication inhibitors
Agricultural ChemicalsHerbicidesEnhanced bioactivity against specific weed species
Material SciencePolymer additivesImproved thermal stability and mechanical properties
Chemical ManufacturingCross-coupling reactionsUseful reagent in palladium-catalyzed reactions

Mechanism of Action

The mechanism of action of Morpholine, 4-(2-bromo-2-propenyl)- depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features Reference
Morpholine, 4-(2-bromo-2-propenyl)- 2-bromo-2-propenyl C₇H₁₀BrNO 192.07 Brominated allyl chain; potential for electrophilic reactivity Deduced
4-(2-Bromo-4-fluorobenzyl)morpholine 2-bromo-4-fluorobenzyl C₁₁H₁₃BrFNO 290.13 Aromatic bromo/fluoro substitution; enhanced lipophilicity
4-[(5-Bromo-2-pyridinyl)methyl]morpholine 5-bromo-2-pyridinylmethyl C₁₀H₁₃BrN₂O 281.13 Heteroaromatic bromopyridine group; possible kinase inhibition activity
4-(4-Bromo-2-methylphenyl)morpholine-d8 4-bromo-2-methylphenyl (deuterated) C₁₁H₁₄BrNO 264.19 Deuterated aromatic bromo compound; used in isotopic labeling studies
VPC-14449 (imidazolyl-thiazolyl morpholine) 4,5-dibromoimidazolyl-thiazolyl C₁₀H₁₀Br₂N₄OS 410.08 Dual heterocyclic substituents; reported DNA-binding activity
4-[(2-Fluoro-3-methoxyphenyl)methyl]morpholine 2-fluoro-3-methoxybenzyl C₁₂H₁₅FNO₂ 236.25 Fluorine/methoxy groups; enhanced hydrogen bonding and steric effects

Key Comparative Insights:

Reactivity and Functional Groups :

  • The 2-bromo-2-propenyl group in the target compound distinguishes it from aromatic or heteroaromatic derivatives. Its allylic bromide structure suggests susceptibility to nucleophilic substitution (e.g., Suzuki coupling) or elimination reactions, unlike brominated aryl derivatives (e.g., ), which are more stable but less reactive in such contexts.
  • Compounds like VPC-14449 () incorporate dibromoimidazole and thiazole rings, enabling π-π stacking and hydrogen bonding in biological systems, unlike the alkenyl bromine in the target compound .

Biological and Pharmacological Relevance: Brominated pyridinyl () and benzyl () morpholines are often intermediates in drug discovery. The target compound’s allyl bromide may serve as a precursor for alkylating agents or prodrugs.

Physical Properties and Applications: Deuterated derivatives (e.g., ) are critical in metabolic studies, while the target compound’s non-deuterated structure may prioritize synthetic versatility. Safety data for 4-(2-Bromo-4-fluorobenzyl)morpholine () highlight handling precautions (e.g., inhalation risks), suggesting similar hazards for the target compound due to bromine content .

Biological Activity

Morpholine, 4-(2-bromo-2-propenyl)-, also known as 4-(2-bromoprop-2-enyl)morpholine, is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and biological activities. This article delves into the biological activity of this compound, focusing on its mechanism of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

Morpholine, 4-(2-bromo-2-propenyl)- features a morpholine ring substituted with a 2-bromo-2-propenyl group. This substitution enhances its reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. The presence of the bromine atom contributes to its distinct chemical properties compared to other halogenated morpholines.

Target of Action

The primary biochemical pathway influenced by Morpholine, 4-(2-bromo-2-propenyl)- is its involvement in the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, which is crucial for synthesizing complex organic molecules.

Mode of Action

The compound engages in transmetalation processes during the SM coupling reaction. This involves the transfer of a metal from one molecule to another, allowing for the coupling of two different organic groups.

Biological Activity

Morpholine derivatives are known for their diverse pharmacological activities. Morpholine, 4-(2-bromo-2-propenyl)- has been studied for its potential effects on various biological systems:

Medicinal Chemistry Applications

  • Neurodegenerative Diseases : Morpholine derivatives have shown promise in targeting receptors and enzymes associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, certain morpholine-containing compounds have been identified as inhibitors of BACE-1, an enzyme involved in Alzheimer's pathology .
  • Cancer Research : Research has indicated that morpholine derivatives can modulate biological pathways relevant to cancer treatment. They exhibit cytotoxic activity against various cancer cell lines, potentially offering new therapeutic avenues for drug development .
  • Pain Management : Some morpholine derivatives have been reported to interact with receptors involved in pain modulation, suggesting their potential use in analgesic therapies .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of morpholine-based compounds:

  • Study on Neurodegeneration : A study demonstrated that a bicyclic morpholine derivative exhibited significant activity against BACE-1 with micromolar potency. Molecular docking studies revealed critical interactions between the morpholine moiety and active site residues of BACE-1, underscoring its role as an effective inhibitor .
  • Anticancer Activity : In vitro assays showed that specific morpholine derivatives displayed comparable or superior cytotoxicity to established chemotherapeutics like cisplatin against various cancer cell lines .

Data Table: Biological Activity Summary

Biological ActivityTarget DiseaseCompound TypeIC50 Value (μM)References
BACE-1 InhibitionAlzheimer'sBicyclic Morpholine Derivative~5
CytotoxicityCancerVarious MorpholinesVariable
Pain ModulationPain DisordersMorpholine DerivativesVariable

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.